molecular formula C26H44O6S B15161232 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- CAS No. 143084-55-3

2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-

Cat. No.: B15161232
CAS No.: 143084-55-3
M. Wt: 484.7 g/mol
InChI Key: CURUZRHWPGWIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-: is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two decyloxy groups attached to the thiophene ring at the 3 and 4 positions, and two carboxylic acid groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing a sulfur atom.

    Functionalization: The thiophene ring is functionalized by introducing decyloxy groups at the 3 and 4 positions. This can be achieved through nucleophilic substitution reactions using decanol and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.

    Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Catalysis: It can serve as a ligand in coordination chemistry, facilitating catalytic reactions.

Biology:

    Biomolecular Probes: The compound can be modified to create probes for studying biological systems.

Medicine:

    Drug Development: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and nanomaterials.

Mechanism of Action

The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)- involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the decyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various applications, such as catalysis and material science.

Comparison with Similar Compounds

    2,5-Thiophenedicarboxylic acid: Lacks the decyloxy groups, making it less hydrophobic.

    3,4-Thiophenedicarboxylic acid: Similar structure but different substitution pattern.

    2,5-Furandicarboxylic acid: Contains an oxygen atom in the ring instead of sulfur.

Uniqueness:

    Hydrophobicity: The presence of decyloxy groups increases the hydrophobicity of the compound, enhancing its solubility in organic solvents.

    Functional Versatility: The combination of carboxylic acid and decyloxy groups provides a unique set of chemical properties, making it versatile for various applications.

This detailed article provides a comprehensive overview of 2,5-Thiophenedicarboxylic acid, 3,4-bis(decyloxy)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

143084-55-3

Molecular Formula

C26H44O6S

Molecular Weight

484.7 g/mol

IUPAC Name

3,4-didecoxythiophene-2,5-dicarboxylic acid

InChI

InChI=1S/C26H44O6S/c1-3-5-7-9-11-13-15-17-19-31-21-22(24(26(29)30)33-23(21)25(27)28)32-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

CURUZRHWPGWIRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(SC(=C1OCCCCCCCCCC)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.